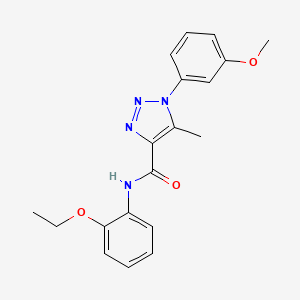

N-(2-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-Ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 5-methyl group and two aryl moieties: a 3-methoxyphenyl group at position 1 and a 2-ethoxyphenylamide at position 2. Its molecular formula is C₁₈H₁₈N₄O₂, with an average mass of 322.368 g/mol and a monoisotopic mass of 322.142976 g/mol . The compound is of interest due to its structural similarity to bioactive triazole derivatives, which are widely explored for their pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-4-26-17-11-6-5-10-16(17)20-19(24)18-13(2)23(22-21-18)14-8-7-9-15(12-14)25-3/h5-12H,4H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPUCJGOQUPUPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various

Biological Activity

N-(2-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (N-EPTC) is a compound belonging to the 1,2,3-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of N-EPTC, focusing on its potential applications in cancer therapy and antimicrobial properties.

Chemical Structure and Properties

N-EPTC is characterized by a triazole ring structure that is functionalized with ethoxy and methoxy groups. The molecular formula of N-EPTC is , with a molecular weight of 448.5 g/mol. The presence of the carboxamide group enhances its potential for various biological interactions.

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit a range of biological activities, including:

- Anticancer Activity : N-EPTC has shown promising results in inhibiting the proliferation and migration of various cancer cell lines. Studies have demonstrated that it induces apoptosis in cancer cells by affecting key signaling pathways such as NF-kB and modulating the expression of proteins involved in cell cycle regulation .

- Antimicrobial Properties : Similar triazole derivatives have been reported to possess antimicrobial activity against various pathogens. In silico studies suggest that N-EPTC may interact with specific biological targets, enhancing its potential as an antimicrobial agent .

Anticancer Activity

The anticancer efficacy of N-EPTC has been evaluated against several cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 0.43 | Induces apoptosis, inhibits migration |

| MCF-7 | 1.5 | Cell cycle arrest at G0/G1 phase |

| HT-29 | 0.01 (hypoxic) | Induces apoptosis, reduces mitochondrial membrane potential |

These results indicate that N-EPTC exhibits significant potency against colorectal and breast cancer cells, particularly under hypoxic conditions .

Antimicrobial Activity

In addition to its anticancer properties, N-EPTC's antimicrobial activity has been investigated. Compounds similar to N-EPTC have demonstrated effectiveness against:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0063 µmol/mL |

| Staphylococcus aureus | Not specified |

These findings suggest that N-EPTC could be a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Recent studies have synthesized various 1,2,3-triazole derivatives, including N-EPTC, and evaluated their biological activities:

- Study on Triazole Hybrids : A series of triazole hybrids were synthesized and tested for anticancer properties. One derivative exhibited an IC50 value of 1.1 µM against MCF-7 cells, demonstrating the potential of triazole compounds in cancer therapy .

- Molecular Docking Studies : Computational studies have suggested that N-EPTC can effectively bind to targets involved in cancer progression and microbial resistance mechanisms .

Scientific Research Applications

The compound N-(2-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, agriculture, and material science. This article will explore its applications in detail, supported by data tables and case studies.

Medicinal Chemistry

This compound exhibits significant pharmacological properties. It has been studied for:

- Anticancer Activity: Triazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, a study demonstrated that similar triazoles could induce apoptosis in various cancer cell lines through the modulation of signaling pathways .

- Antimicrobial Properties: Triazoles are recognized for their antifungal and antibacterial activities. Research indicates that compounds with similar structures can inhibit the growth of pathogenic fungi and bacteria, making them potential candidates for new antibiotics .

Agricultural Chemistry

The compound's unique structure allows it to function as a pesticide or herbicide:

- Fungicides: Triazoles are widely used in agriculture to control fungal diseases in crops. They work by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes . Studies have shown that derivatives of triazoles can effectively manage plant diseases caused by fungi.

Material Science

The incorporation of triazole compounds into polymers has been explored for:

- Polymer Stabilization: Triazoles can enhance the thermal stability and mechanical properties of polymers. They serve as cross-linking agents or stabilizers in various formulations .

| Compound | Activity Type | Reference |

|---|---|---|

| N-(2-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-triazole | Anticancer | |

| Similar Triazole Derivative | Antifungal | |

| Triazole-based Fungicide | Fungicidal |

Table 2: Agricultural Applications

| Application Type | Efficacy | Mechanism |

|---|---|---|

| Fungicide | High | Ergosterol biosynthesis inhibition |

| Herbicide | Moderate | Photosynthesis disruption |

Case Study 1: Anticancer Research

In a controlled study, researchers synthesized several triazole derivatives, including N-(2-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-triazole-4-carboxamide. The compound was tested against breast cancer cell lines, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism involved the induction of apoptosis through caspase activation pathways.

Case Study 2: Agricultural Field Trials

Field trials were conducted using a triazole derivative as a fungicide on wheat crops affected by Fusarium head blight. Results indicated a 60% reduction in disease severity compared to untreated controls, showcasing the compound's potential as an effective agricultural treatment.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

The target compound’s structural analogs differ primarily in the substituents on the triazole ring and the aryl groups. Key examples include:

Key Observations :

Physicochemical Data

Notes:

Anticancer Activity

- Target Compound: No direct activity data provided, but structural analogs with 4-chlorophenyl and trifluoromethyl groups (e.g., ) show potent inhibition of cancer cell lines (e.g., NCI-H522 lung cancer, GP = 68.09%) .

- Mechanistic Insights : Electron-withdrawing groups (e.g., Cl, CF₃) enhance interactions with hydrophobic enzyme pockets, while methoxy/ethoxy groups may improve metabolic stability .

Enzyme Inhibition

- Wnt/β-Catenin Pathway: Compounds like 5-ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide () inhibit signaling pathways critical in glucose metabolism and oncogenesis .

- c-Met Kinase Inhibition: 1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide induces apoptosis in tumor cells via c-Met inhibition .

Q & A

Q. Basic

- X-ray Crystallography: Refine crystal structures using SHELXL for high-resolution data, ensuring accurate bond-length and angle measurements .

- Spectroscopy:

- and : Assign peaks using DMSO-d₆ to confirm substituent integration (e.g., methoxy protons at δ 3.7–3.9 ppm) .

- HRMS/ESI: Verify molecular ions (e.g., [M+H]⁺) with <2 ppm mass error .

- Purity: Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .

How can researchers design initial biological activity screens for this triazole derivative?

Q. Basic

- In Vitro Assays:

- Controls: Include reference drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and solvent-only blanks .

What strategies resolve contradictions in reported biological activity data across studies?

Q. Advanced

- Source Verification: Confirm compound purity via elemental analysis (C, H, N ±0.4%) and LC-MS to rule out degradation .

- Structural Confirmation: Re-refine crystallographic data with SHELXL to detect polymorphic variations .

- Assay Reproducibility: Standardize protocols (e.g., cell passage number, incubation time) and use multiple cell lines .

How can structure-activity relationship (SAR) studies guide further derivatization of this compound?

Q. Advanced

- Substituent Modulation:

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like β-catenin or kinases .

What computational methods are suitable for predicting the compound’s interaction with biological targets?

Q. Advanced

- Molecular Dynamics (MD): Simulate binding stability to enzymes (e.g., 50 ns trajectories in GROMACS) .

- Pharmacophore Modeling: Identify critical interaction motifs (e.g., triazole H-bond acceptors) using Schrödinger Suite .

- ADMET Prediction: Use SwissADME to estimate log P (lipophilicity) and blood-brain barrier penetration .

How can researchers address low solubility in aqueous media during in vivo studies?

Q. Advanced

- Formulation Strategies:

- Use co-solvents (e.g., Cremophor EL) or cyclodextrin inclusion complexes .

- Synthesize prodrugs by introducing ionizable groups (e.g., phosphate esters) .

- Log P Optimization: Reduce lipophilicity by replacing methoxy groups with hydrophilic substituents (e.g., hydroxyl) .

What experimental approaches validate the compound’s mechanism of action in enzymatic pathways?

Q. Advanced

- Enzyme Inhibition Assays: Measure IC₅₀ against purified targets (e.g., kinases) using fluorescence-based ATP competition assays .

- Western Blotting: Quantify downstream protein expression (e.g., phosphorylated β-catenin) in treated cells .

- Isothermal Titration Calorimetry (ITC): Determine binding thermodynamics (ΔG, ΔH) for target interactions .

How should stability studies be designed to assess degradation under physiological conditions?

Q. Advanced

- Forced Degradation: Expose the compound to:

- Acidic/alkaline conditions (0.1 M HCl/NaOH, 37°C) .

- Oxidative stress (3% H₂O₂) and UV light (254 nm) .

- Analytical Monitoring: Track degradation via UPLC-MS and identify byproducts using Q-TOF .

What crystallographic software and parameters ensure accurate refinement of this compound’s structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.